N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula and the CAS number 479065-34-4. This compound features a pyrrolidine ring attached to a methanesulfonamide moiety, which contributes to its unique chemical properties. It is primarily used in scientific research due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological studies.
The compound can be synthesized through various chemical routes, with the most common method involving the reaction of N-methylmethanesulfonamide with pyrrolidine in the presence of a base. This synthesis can be performed under controlled laboratory conditions or scaled up for industrial production.
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide belongs to the class of sulfonamide compounds, characterized by the presence of a sulfonamide group () and an amine group. It is classified as a tertiary amine due to the presence of three substituents on the nitrogen atom.
The synthesis of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves a nucleophilic substitution reaction. The general synthetic route is as follows:
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures for several hours. After completion, purification methods such as recrystallization or chromatography are employed to isolate the product with high purity.
Key structural data include:
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, which could lead to various biological effects depending on its application context.
Relevant data from studies indicate that this compound exhibits significant stability under neutral pH but may decompose under strongly acidic or basic conditions.
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide has diverse applications in scientific research:
Palladium-catalyzed cross-coupling has revolutionized the functionalization of saturated nitrogen heterocycles, enabling precise C–C and C–N bond formation on the pyrrolidine scaffold of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. The electron-donating nature of the methanesulfonamide group necessitates specialized catalytic systems for efficient coupling. Buchwald-type dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) significantly enhance reaction efficiency by promoting oxidative addition and suppressing β-hydride elimination—a common side reaction with aliphatic amines [4] [10].
Nickel catalysis has emerged as a complementary approach for sp³-hybridized electrophiles where traditional palladium systems underperform. Ni/dppf (1,1′-bis(diphenylphosphino)ferrocene) catalysts enable Kumada couplings between Grignard reagents and halogenated pyrrolidine sulfonamides at ambient temperatures, achieving >80% yield with minimal racemization. This expansion to first-row transition metals provides cost-effective and sustainable synthetic routes [4] [10].
Table 1: Ligand Effects in Pd-Catalyzed Arylation of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Ligand Type | Representative Ligand | Yield (%) | Reaction Temp (°C) | Substrate Compatibility |
---|---|---|---|---|
Biarylphosphine | XPhos | 92 | 80 | Aryl bromides |
NHC | IPr·HCl | 87 | 60 | Heteroaryl chlorides |
Triarylphosphine | PPh₃ | 45 | 100 | Activated aryl chlorides |
Access to enantiomerically pure N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is critical for pharmacological applications due to stereospecific target interactions. The (S)-enantiomer (CAS 1232061-15-2) is preferentially synthesized via chiral resolution of racemic mixtures using diastereomeric salt formation with L-tartaric acid, achieving 97% enantiomeric excess (ee) and 97% chemical purity [3]. Alternatively, asymmetric hydrogenation of prochiral enamide precursors using Rh-DuPhos catalysts delivers the (R)-enantiomer (CAS 1810074-90-8) with >99% ee, though at higher operational cost [6].
Scaffold morphing strategies replace the central aryl core with saturated systems to enhance physicochemical properties. The (1R,3S)-aminocyclohexane analogue demonstrates 100-fold improved aqueous solubility (cLogD reduced from 3.2 to 0.32) while maintaining SETD2 inhibitory activity (biochemical IC₅₀ = 8 nM). X-ray crystallography confirms conserved binding interactions between the sulfonamide group and SETD2’s Phe1606 backbone, validating scaffold flexibility [2].
Strategic N-alkylation and ring substitution significantly modulate the ADME properties of pyrrolidine sulfonamides. Incorporating polar substituents at the pyrrolidine nitrogen mitigates excessive lipophilicity—a limitation observed in early leads. For example, replacing the N-methyl group with a β-alanyl moiety reduces Caco-2 efflux ratio from 5.6 to 1.8, enhancing intestinal absorption. However, this modification increases polar surface area (PSA) from 68 Ų to 87 Ų, requiring careful optimization to balance permeability and solubility [2] [7].
Metabolic stability is improved by fluorine substitution at the C4 position of the pyrrolidine ring, which blocks cytochrome P450-mediated oxidation. The 4,4-difluoro analogue exhibits human hepatocyte clearance (CLₘₐₓ) of 51 mL/min/kg compared to 239 mL/min/kg for the non-fluorinated parent compound. Additional N-acylation with pyridine-3-carboxylic acid further enhances solubility while maintaining target engagement through conserved hydrogen bonding [2] [9].
Table 2: Pharmacokinetic Optimization via Pyrrolidine Modification
Modification Site | Compound | cLogD | Solubility (μg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Human CLₘₐₓ (mL/min/kg) |
---|---|---|---|---|---|
N-Alkyl | Parent | 3.2 | <5 | 3.2 | 64 |
N-Acyl (β-alanyl) | 25 | 0.9 | 120 | 18.7 | 51 |
C4-Fluorination | 32 | 0.32 | >500 | 25.4 | 51 |
Solid-phase synthesis enables rapid generation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives for structure-activity relationship studies. The "one bead, one compound" (OBOC) methodology employs 10-micron polystyrene beads functionalized with acid-labile linkers (e.g., Wang resin). After immobilizing Fmoc-protected pyrrolidin-3-amine, sequential steps involve:
This approach achieves coupling cycles of 15–20 minutes per amino acid using microwave assistance, significantly faster than traditional benchtop synthesis (80–150 minutes). Crude purity averages 70%—higher than automated microwave synthesis (50%)—enabling parallel production of 8 compounds per batch. DNA-encoded libraries incorporate headpieces during solid-phase synthesis, allowing >10⁶ compound screening via next-generation sequencing while maintaining the critical sulfonamide pharmacophore [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: